![molecular formula C15H12ClF3N2O3S B2935020 N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 2061269-29-0](/img/structure/B2935020.png)
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of trifluoromethylpyridine . It’s a solid substance with a molecular weight of 345.71 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11ClF3N3O2/c1-21(20-13(22)23-10-5-3-2-4-6-10)12-11(15)7-9(8-19-12)14(16,17)18/h2-8H,1H3,(H,20,22) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 345.71 .Aplicaciones Científicas De Investigación
Unusual Electronic Effects in Optically and Magnetically Active Self-assembled Noncovalent Heterodimetallic d-f Podates
A study by Edder et al. (2000) discussed the synthesis of segmental ligand L3, which incorporates an electron-withdrawing sulfonamide group. This group affects the ligand's affinity for various ions due to its impact on sigma-bonding and retro-pi-bonding. The study explored the electronic structure and ligand field strength, demonstrating the dual effect of sulfonamide attachment on the optical and magnetic properties of the complexes (Edder et al., 2000).
Synthesis of Prolines with Fluorinated One-carbon Units
Nadano et al. (2006) explored the synthesis of prolines bearing fluorinated one-carbon units at the 4-position through nucleophilic 5-endo-trig cyclizations. This method led to the creation of pyrrolidines with various fluorinated groups, showcasing the potential for developing new organic molecules with specific properties (Nadano et al., 2006).
Antimicrobial Activity of New Heterocycles Based on Pyrazole
El‐Emary et al. (2002) synthesized new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, demonstrating the potential for antimicrobial applications. The study highlighted the synthesis pathway and the resultant compounds' effectiveness against various microorganisms (El‐Emary et al., 2002).
Novel Acaricide "Amidoflumet"
Kimura and Hourai (2005) characterized a novel compound named amidoflumet, demonstrating its potential as an acaricide. The study provided insights into the molecular structure and the orientation of its components, revealing an intramolecular N—H⋯O hydrogen bond (Kimura & Hourai, 2005).
Sulfonamides as Terminators of Cationic Cyclisations
Haskins and Knight (2002) discussed the use of trifluoromethanesulfonic acid as a catalyst for inducing 5-endo cyclisation of homoallylic sulfonamides, leading to the formation of pyrrolidines and polycyclic systems. This study provides valuable insights into the use of sulfonamides in synthetic chemistry (Haskins & Knight, 2002).
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors .
Mode of Action
It is suggested that the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of similar compounds .
Biochemical Pathways
Similar compounds have been used in the agrochemical and pharmaceutical industries, suggesting a potential impact on a variety of biochemical pathways .
Result of Action
Similar compounds have shown various biological activities, suggesting that this compound may also have diverse effects .
Action Environment
The environment can significantly impact the effectiveness of similar compounds .
Propiedades
IUPAC Name |
N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O3S/c16-12-6-10(15(17,18)19)7-20-13(12)8-21-25(22,23)11-1-2-14-9(5-11)3-4-24-14/h1-2,5-7,21H,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXGIXJMAMDUIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

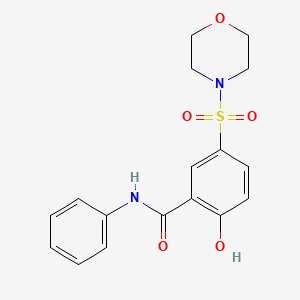
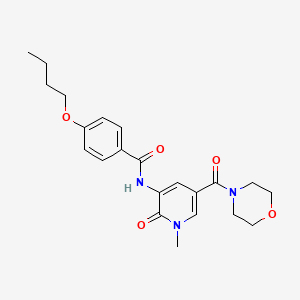
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2934939.png)
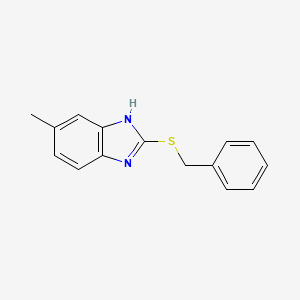

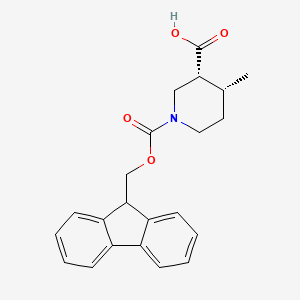

![2-Amino-1-fluorosulfonyloxy-4-[(2-methoxyphenyl)sulfamoyl]benzene](/img/structure/B2934946.png)

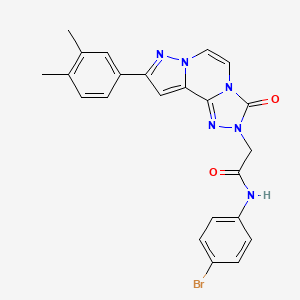

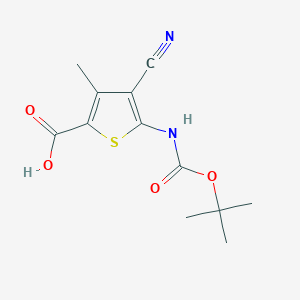

![(1R,2S)-2-(2,2-Dimethylpropyl)-N-[2-(prop-2-enoylamino)ethyl]cyclopropane-1-carboxamide](/img/structure/B2934959.png)